molecular formula C23H19N3O B2645011 (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 691887-93-1

(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2645011
CAS No.: 691887-93-1
M. Wt: 353.425
InChI Key: JLXVBJXFRUQKJC-CCEZHUSRSA-N
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Description

The compound (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule that features a benzodiazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling Reaction: The benzodiazole derivative is then coupled with a substituted phenylamine through a condensation reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Final Condensation: The intermediate product is then subjected to a final condensation reaction with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming a saturated ketone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be screened for activity against various biological targets such as enzymes or receptors.

Medicine

Industry

    Dyes and Pigments: The compound’s aromatic structure may make it suitable for use in the synthesis of dyes and pigments.

    Sensors: It could be used in the development of chemical sensors due to its potential reactivity and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-1-

Properties

IUPAC Name

(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXVBJXFRUQKJC-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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